

fenarimol chemical-specific adjustment factor derivation

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Fenarimol

CAS No.: 60168-88-9

Cat. No.: S527853

Get Quote

Experimental Protocol for CSAF Derivation

The following table outlines the core methodology based on the 2024 study that successfully derived a CSAF for **fenarimol** using a **PBTK modelling-facilitated reverse dosimetry (PBTK-RD)** approach [1].

Protocol Component	Description
Core Approach	Physiologically Based Toxicokinetic (PBTK) modelling with reverse dosimetry [1].
Model Construction	A "minimal-PBTK" model was built to predict the kinetic profile of fenarimol in rats and humans [1].
Model Verification	The model's predictions were verified by comparing them with observed pharmacokinetic data from rats [1].
Reverse Dosimetry	Reported <i>in vitro</i> developmental toxicity data was converted into predicted <i>in vivo</i> dose-response data in rats and humans [1].
CSAF Derivation	The model was used to derive a CSAF for interspecies (rat-to-human) toxicokinetic variability [1].

Protocol Component	Description
Population Variability	Monte Carlo simulations were performed to predict population variability in human plasma concentration and to derive a CSAF for intersubject toxicokinetic differences [1].

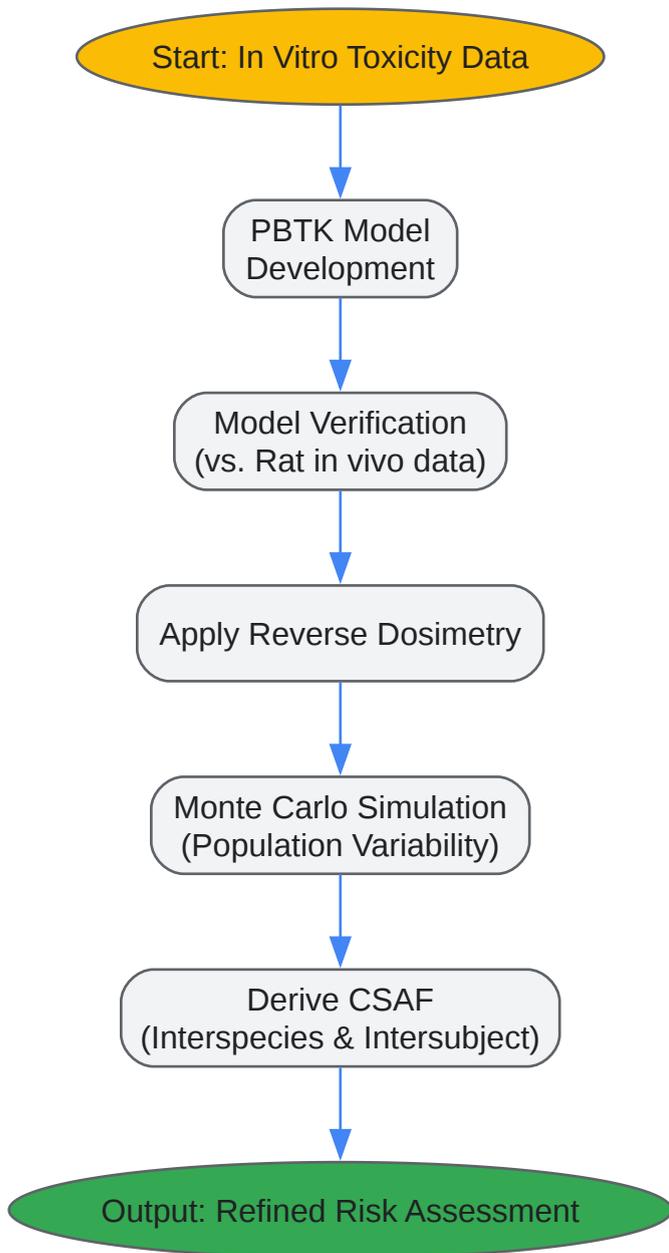
Key Findings and Quantitative Data

The application of the above protocol yielded the following quantitative results, which form the basis for the CSAF derivation [1]:

Parameter	Value / Finding	Context and Significance
Predicted Rat Oral Dose	36.46 mg/kg	Assay equivalent dose from <i>in vitro</i> data using reverse dosimetry.
Reported <i>In Vivo</i> BMD10	22.8 mg/kg	The predicted dose was found to be comparable to this literature-reported value, helping to validate the model.
CSAF & Default Factors	The derived CSAF values for interspecies and intersubject variability were found to be adequately protective when compared to their respective default uncertainty factors.	Suggests that the standard default factors used in risk assessment are sufficiently conservative for fenarimol.

PBTK-RD Workflow for CSAF Derivation

The diagram below illustrates the key stages of this approach, from model development to the final risk assessment application.



[Click to download full resolution via product page](#)

Summary for Researchers

This analysis demonstrates a modern, data-driven framework for deriving chemical-specific adjustment factors.

- **The Approach:** The PBTK-RD methodology effectively bridges *in vitro* bioactivity and *in vivo* relevance, providing a powerful alternative to relying solely on default uncertainty factors.

- **The Outcome for Fenarimol:** For **fenarimol**, the derived CSAFs validated the protectiveness of default factors. However, the primary value of this protocol is its ability to refine risk assessment with chemical-specific data, potentially leading to more accurate safety standards.
- **Key Strength:** The integration of **Monte Carlo simulations** is a critical step, as it quantitatively accounts for human population variability in toxicokinetics, moving beyond a simple "one-size-fits-all" default factor.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Predicting the in vivo developmental toxicity of fenarimol from in vitro... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [fenarimol chemical-specific adjustment factor derivation].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b527853#fenarimol-chemical-specific-adjustment-factor-derivation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com